methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate

Description

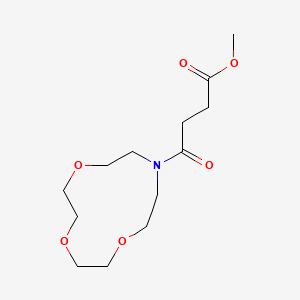

Methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate is a complex organic compound characterized by its unique structure, which includes a twelve-membered ring containing nitrogen and oxygen atoms. This compound is notable for its diverse functional groups, including an ester, a tertiary amide, and multiple ether linkages .

Properties

IUPAC Name |

methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododec-10-yl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6/c1-17-13(16)3-2-12(15)14-4-6-18-8-10-20-11-9-19-7-5-14/h2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFJKYZHBGIHGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)N1CCOCCOCCOCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group into alcohols or other reduced forms.

Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

1,4,7-Trioxa-10-azacyclododecane: A related compound with a similar ring structure but lacking the ester and amide functionalities.

2-(1,4,7-Trioxa-10-azacyclododecan-10-yl)ethanol: Another similar compound with an ethanol group instead of the butanoate moiety.

Uniqueness

Methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate is unique due to its combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Q & A

Basic: What are the established synthetic pathways for methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate, and how can reaction conditions be optimized?

The synthesis typically involves coupling a macrocyclic azacrown ether (1,4,7-trioxa-10-azacyclododecane) with a functionalized butanoate precursor. Key steps include:

- Esterification : Activation of the carboxylic acid group using methylating agents (e.g., methanol under acidic catalysis) .

- Macrocycle Integration : Nucleophilic substitution or condensation reactions to attach the azacrown ether moiety. Control of reaction temperature (e.g., reflux in aprotic solvents like DMF) and stoichiometry is critical to avoid side products .

- Optimization : Use process simulation tools (e.g., Aspen Plus) to model reaction kinetics and identify ideal parameters (e.g., pH, solvent polarity) for yield maximization .

Advanced: How do crystallographic data and spectroscopic characterization (e.g., NMR, X-ray) resolve ambiguities in the structural conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) is essential for confirming the macrocyclic geometry and substituent orientation. For example:

- Torsional Angles : SCXRD data (mean C–C bond length = 0.005 Å, R factor = 0.041) can validate the spatial arrangement of the trioxa-azacyclododecane ring and butanoate chain .

- NMR Discrepancies : Coupling constants in ¹H/¹³C NMR may indicate dynamic conformational changes in solution. Cross-validation with computational models (DFT) is recommended to reconcile crystallographic and spectral data .

Basic: What are the primary applications of this compound in supramolecular chemistry, and how is its host-guest interaction studied?

The compound’s azacrown ether moiety enables selective binding to metal ions (e.g., alkali/alkaline earth metals) and organic cations. Methodologies include:

- Titration Experiments : Conduct UV-vis or fluorescence titrations to determine binding constants (Kₐ) with target guests .

- Competitive Assays : Compare binding affinities against analogous crown ether derivatives to assess selectivity .

Advanced: How can contradictory data on the compound’s stability under varying pH and temperature conditions be systematically analyzed?

- Degradation Pathways : Use HPLC-MS to identify hydrolysis products (e.g., free carboxylic acid) under acidic/basic conditions. Kinetic studies (Arrhenius plots) quantify activation energy for decomposition .

- Theoretical Frameworks : Apply transition-state theory to model degradation mechanisms and predict shelf-life under storage conditions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Exposure Control : Use fume hoods, nitrile gloves, and sealed containers to minimize inhalation/skin contact. Refer to SDS guidelines for emergency procedures (e.g., eye irrigation with water for 15+ minutes) .

- Waste Management : Neutralize acidic byproducts before disposal to prevent environmental release .

Advanced: How do computational models (e.g., MD simulations, QSAR) enhance the design of derivatives with improved binding or catalytic properties?

- Molecular Dynamics (MD) : Simulate conformational flexibility of the macrocycle to identify substituents that stabilize guest-complexed states .

- QSAR Analysis : Correlate electronic parameters (e.g., Hammett constants) with experimental binding data to prioritize synthetic targets .

Basic: What analytical techniques are most effective for purity assessment during synthesis?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities.

- Elemental Analysis : Validate stoichiometry (C, H, N percentages) against theoretical values .

Advanced: How can discrepancies between in vitro and in vivo biological activity data for this compound be addressed?

- Metabolic Stability Assays : Incubate the compound with liver microsomes to identify metabolic degradation pathways .

- Theoretical Linkage : Use pharmacokinetic models (e.g., compartmental analysis) to predict bioavailability and adjust dosing regimens .

Basic: What role does the trioxa-azacyclododecane ring play in modulating the compound’s solubility and lipophilicity?

- LogP Measurements : Determine partition coefficients (octanol/water) to assess hydrophilicity contributions from oxygen atoms in the crown ether .

- Solubility Profiling : Conduct turbidimetric assays in buffers of varying polarity to optimize formulation .

Advanced: How can interdisciplinary frameworks (e.g., materials science, enzymology) guide novel applications of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.